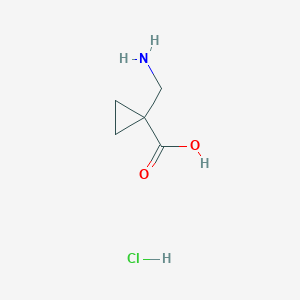

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride

Description

BenchChem offers high-quality 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(aminomethyl)cyclopropane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c6-3-5(1-2-5)4(7)8;/h1-3,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTXENKRXZLJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421601-23-1 | |

| Record name | 1-(aminomethyl)cyclopropane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Constrained Neurotransmitter Analog: A Technical History of 1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride, a conformationally restricted analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), represents a significant milestone in the rational design of neuropharmacological agents. The introduction of a cyclopropane ring into the flexible GABA backbone provided researchers with a powerful tool to probe the bioactive conformations required for interaction with GABA receptors and transporters. This technical guide delves into the discovery and history of this pivotal molecule, tracing its origins from the foundational concept of conformational restriction to its synthesis and initial pharmacological characterization. We will explore the key scientific contributions that established its role as a GABAergic agent, detail the experimental protocols for its synthesis, and discuss its impact on the field of neuroscience and drug development.

Introduction: The Rationale for Conformational Restriction in GABA Analogs

The neurotransmitter γ-aminobutyric acid (GABA) is a highly flexible molecule, capable of adopting numerous conformations in solution. This flexibility, while crucial for its biological function, presents a significant challenge for medicinal chemists seeking to understand its precise interactions with various receptors and transporters.[1] To overcome this ambiguity, the concept of "conformationally restricted analogs" emerged as a key strategy in drug design. By incorporating rigid structural elements, such as rings, into a flexible molecule, chemists can "lock" it into specific spatial arrangements. These rigid analogs serve as molecular probes to elucidate the bioactive conformation required for binding to a particular biological target.

The cyclopropane ring, being the smallest carbocycle, offers a unique and sterically demanding structural constraint.[1] Its incorporation into the GABA backbone was a logical step in the quest to dissect the conformational requirements of GABAergic systems. This endeavor led to the synthesis and investigation of a series of cyclopropane-containing GABA analogs, including the subject of this guide, 1-(aminomethyl)cyclopropanecarboxylic acid.

The Foundational Discovery: Synthesis and Initial Pharmacological Insights

While the precise first synthesis of 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride is not explicitly documented as a singular "discovery" in the available literature, the foundational research that introduced its parent compound, 2-(aminomethyl)cyclopropanecarboxylic acid, was published in a seminal 1980 paper by Allan, Curtis, Headley, Johnston, Lodge, and Twitchin.[2] This work described the synthesis and pharmacological evaluation of both the cis and trans isomers of 2-(aminomethyl)cyclopropanecarboxylic acid as conformationally restricted analogs of GABA.[2] Given standard chemical practice, the hydrochloride salt would have been prepared for purification, stabilization, and ease of handling of the amine-containing final product.

The Australian research team's primary objective was to investigate the stereochemical requirements for activity at GABA recognition sites.[2] They hypothesized that the trans isomer would hold the amino and carboxyl groups in a more extended conformation, mimicking one of the potential bioactive forms of GABA, while the cis isomer would favor a folded conformation.

The key findings from this initial investigation were:

-

Synthesis: An improved method for the preparation of trans-2-(aminomethyl)cyclopropanecarboxylic acid was reported, alongside the novel synthesis of the cis isomer.[2]

-

Pharmacological Activity: When applied microelectrophoretically to cat spinal neurons, the trans isomer was found to be a more potent depressant of neuronal firing than GABA itself, and this effect was sensitive to the GABAA receptor antagonist bicuculline.[2] Conversely, the cis isomer was less potent than GABA, and its effects were not sensitive to bicuculline.[2]

-

GABA Uptake and Metabolism: The trans isomer was a weak inhibitor of sodium-dependent GABA uptake and acted as a substrate for the enzyme GABA:2-oxoglutarate aminotransferase. The cis isomer did not show significant activity in these assays.[2]

These results provided strong evidence that an extended conformation of GABA is preferred for interaction with GABAA receptors in the mammalian central nervous system.[2]

Chemical Synthesis: Pathways to a Constrained Analog

The synthesis of 1-(aminomethyl)cyclopropanecarboxylic acid and its hydrochloride salt has been approached through various routes, often as part of broader investigations into cyclopropane-containing compounds. The fundamental challenge lies in the stereoselective construction of the cyclopropane ring and the subsequent functional group manipulations to introduce the aminomethyl and carboxylic acid moieties.

The Allan et al. (1980) Synthetic Approach for the trans Isomer

The improved synthesis of trans-2-(aminomethyl)cyclopropanecarboxylic acid reported by Allan and colleagues serves as a foundational method. While the 1980 paper does not provide exhaustive experimental details, subsequent literature and patents have elaborated on similar synthetic strategies. A generalized representation of this approach is outlined below.

Caption: Generalized synthetic pathway to trans-2-(aminomethyl)cyclopropanecarboxylic acid.

Representative Experimental Protocol

The following is a representative, detailed protocol for the synthesis of a related compound, 1-aminocyclopropane-1-carboxylic acid hydrochloride, which illustrates the general steps that would be applicable. This protocol is adapted from procedures described in the patent literature.[3][4]

Step 1: Synthesis of the Cyclopropane Core

-

To a solution of a suitable starting material (e.g., an acrylate derivative) in an appropriate solvent (e.g., dichloromethane), a cyclopropanating agent (e.g., generated from diazomethane and a palladium catalyst, or via a Simmons-Smith reaction) is added portion-wise at a controlled temperature (typically 0-25 °C).

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.

-

The reaction mixture is then quenched, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude cyclopropane derivative.

Step 2: Functional Group Interconversion

-

The ester groups of the cyclopropane derivative are then manipulated. For example, a diester can be selectively reduced to a hydroxymethyl group using a reducing agent like lithium aluminum hydride.

-

The resulting alcohol is then converted to a better leaving group, for instance, by tosylation or mesylation.

-

This is followed by nucleophilic substitution with a nitrogen source, such as sodium azide, to introduce the nitrogen functionality.

Step 3: Formation of the Aminomethyl Group and Deprotection

-

The azide is reduced to the primary amine. This can be achieved through various methods, such as catalytic hydrogenation (H₂/Pd-C) or with a reducing agent like lithium aluminum hydride.

-

The remaining ester group is then hydrolyzed to the carboxylic acid, typically under acidic or basic conditions.

Step 4: Formation of the Hydrochloride Salt

-

The final amino acid is dissolved in a suitable solvent, such as methanol or ethanol.

-

Concentrated hydrochloric acid is added dropwise with cooling until the solution is acidic (pH 1-2).

-

The mixture is then concentrated under reduced pressure, and the resulting solid is triturated with a solvent like isopropanol or ether to induce crystallization.

-

The solid 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.

Pharmacological Profile: A Constrained Ligand at GABA Receptors

Subsequent research following the 1980 publication has further elucidated the pharmacological profile of 2-(aminomethyl)cyclopropanecarboxylic acid isomers, confirming their interaction with the GABAergic system.

GABA Receptor Subtype Selectivity

Later studies on recombinant GABA receptors expressed in Xenopus oocytes provided more detailed insights into the subtype selectivity of these constrained analogs. These investigations revealed that the isomers of 2-(aminomethyl)cyclopropanecarboxylic acid exhibit distinct activities at GABAA and GABAC (now classified as GABAA-rho) receptors. For instance, (+)-cis-2-aminomethylcyclopropanecarboxylic acid was found to be a potent and full agonist at GABAC receptors but only a very weak antagonist at α1β2γ2L GABAA receptors.[5] In contrast, the trans isomers showed varying degrees of partial agonism at both GABAA and GABAC receptors.[5]

Caption: Interaction of GABA and its constrained cyclopropane analogs with GABA receptor subtypes.

Quantitative Pharmacological Data

The following table summarizes the available pharmacological data for the isomers of 2-(aminomethyl)cyclopropanecarboxylic acid at different GABA receptor subtypes. It is important to note that these values are for the free amino acids, as the hydrochloride salt would dissociate in physiological buffer solutions.

| Compound | Receptor Subtype | Activity | KD / IC50 (µM) | Imax (%) |

| (+)-cis-isomer | GABAC (ρ1) | Full Agonist | ~40 | ~100 |

| (+)-cis-isomer | GABAC (ρ2) | Full Agonist | ~17 | ~100 |

| (+)-cis-isomer | GABAA (α1β2γ2L) | Weak Antagonist | - | - |

| (-)-trans-isomer | GABAC (ρ1) | Partial Agonist | ~9 | ~40 |

| (-)-trans-isomer | GABAC (ρ2) | Partial Agonist | ~3 | ~50-60 |

| (-)-trans-isomer | GABAA (α1β2γ2L) | Partial Agonist | ~50-60 | ~50 |

| (+)-trans-isomer | GABAC (ρ1) | Partial Agonist | ~60 | ~40 |

| (+)-trans-isomer | GABAC (ρ2) | Partial Agonist | ~30 | ~60 |

| (+)-trans-isomer | GABAA (α1β2γ2L) | Weak Partial Agonist | ~500 | ~50 |

Data compiled from Duke et al., 2000.[5]

Impact and Legacy

The discovery and characterization of 1-(aminomethyl)cyclopropanecarboxylic acid and its isomers had a significant impact on the field of neuropharmacology. This research provided compelling evidence for the bioactive conformation of GABA at its receptors, influencing the design of subsequent generations of GABAergic drugs. The use of the cyclopropane scaffold as a conformational constraint has since become a widely adopted strategy in medicinal chemistry for a variety of biological targets.

Furthermore, derivatives of 1-(aminomethyl)cyclopropanecarboxylic acid have been explored for various therapeutic applications. For instance, a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and evaluated as potential antidepressants, leading to the development of Midalcipran.[6] This highlights the value of the core 1-(aminomethyl)cyclopropanecarboxylic acid structure as a versatile building block in drug discovery.

Conclusion

The history of 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride is intrinsically linked to the broader scientific endeavor to understand the molecular basis of neurotransmission. Its development, rooted in the principles of rational drug design, provided a crucial tool for dissecting the conformational requirements of the GABAergic system. From its initial synthesis and pharmacological characterization in the early 1980s to its role as a scaffold for further drug development, this constrained GABA analog stands as a testament to the power of medicinal chemistry to unravel the complexities of neurobiology. The insights gained from this molecule continue to inform the design of novel therapeutics for a range of neurological and psychiatric disorders.

References

-

Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A. R., Lodge, D., & Twitchin, B. (1980). The Synthesis and Activity of cis- and trans-2-(Aminomethyl) cyclopropanecarboxylic Acid as Conformationally Restricted Analogues of GABA. Journal of Neurochemistry, 34(3), 652–654. [Link]

-

Duke, R. K., Chebib, M., Balcar, V. J., Allan, R. D., Mewett, K. N., & Johnston, G. A. (2000). (+)- and (-)-cis-2-aminomethylcyclopropanecarboxylic acids show opposite pharmacology at recombinant rho(1) and rho(2) GABA(C) receptors. Journal of Neurochemistry, 75(6), 2602–2610. [Link]

-

Bonnaud, B., Cousse, H., Mouzin, G., Briley, M., Stenger, A., Fauran, F., & Couzinier, J. P. (1987). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 30(2), 318–325. [Link]

- Schön, M., & Kappe, C. O. (1983). Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. U.S.

-

Kennewell, P. D., Matharu, S. S., Taylor, J. B., Westwood, R., & Sammes, P. G. (1982). Synthesis of γ-aminobutyric acid analogues of restricted conformation. Part 2. The 2-(aminomethyl)cycloalkanecarboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, 2553-2561. [Link]

- Wermuth, C. G. (1982). Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives.

-

PubChem. (1R,2R)-2-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. [Link]

-

Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393–400. [Link]

-

Johnston, G. A., Curtis, D. R., Beart, P. M., Game, C. J., McCulloch, R. M., & Twitchin, B. (1975). Cis- and trans-4-aminocrotonic acid as GABA analogues of restricted conformation. Journal of Neurochemistry, 24(1), 157–160. [Link]

-

Hill, D. R., & Bowery, N. G. (1981). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. Nature, 290(5802), 149–152. [Link]

-

Jones, M. V., & Westbrook, G. L. (1995). Defining affinity with the GABAA receptor. Neuron, 15(1), 181–191. [Link]

-

Krogsgaard-Larsen, P., Frølund, B., & Liljefors, T. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design, 6(12), 1193–1209. [Link]

-

Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 223–241. [Link]

-

Wikipedia. GABAB receptor. [Link]

-

Chebib, M., & Johnston, G. A. (2000). The 'ABC' of GABA receptors: a brief review. Clinical and Experimental Pharmacology & Physiology, 27(10), 798–800. [Link]

-

Uusi-Oukari, M., & Korpi, E. R. (2010). Regulation of GABAA receptor subunit expression by pharmacology and pressure. Pharmacology & Therapeutics, 125(1), 1–25. [Link]

-

Falch, E., Jacobsen, P., Krogsgaard-Larsen, P., & Curtis, D. R. (1989). GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline. Journal of Medicinal Chemistry, 32(10), 2296–2301. [Link]

-

Watanabe, M., Nakayama, T., & Shingaki, T. (2018). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. Bioorganic & Medicinal Chemistry Letters, 28(21), 3465–3469. [Link]

Sources

- 1. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Aminocyclopropane-1-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]

- 4. EP0025141B1 - Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives - Google Patents [patents.google.com]

- 5. 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride(1421601-23-1) 1H NMR spectrum [chemicalbook.com]

- 6. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of a Constrained Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both metabolic stability and precise conformational control is paramount. 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride, a conformationally restricted amino acid analogue, represents a compelling structural motif. The inherent strain and unique electronic properties of the cyclopropane ring impart a rigid geometry to the molecule, a feature highly desirable in the design of specific enzyme inhibitors or receptor ligands.[1] This guide provides a comprehensive overview of the core physicochemical properties of its hydrochloride salt, offering insights into the experimental methodologies required for its characterization and discussing the implications of these properties for drug development. The cyclopropyl group is known to be more resistant to common metabolic pathways compared to linear aliphatic chains, which can lead to an improved pharmacokinetic profile.

I. Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These parameters influence everything from formulation and manufacturing to bioavailability and shelf-life.

Molecular Structure and Identity

-

IUPAC Name: 1-(aminomethyl)cyclopropane-1-carboxylic acid hydrochloride

-

CAS Number: 139126-45-7 (for the free acid)

-

Molecular Formula: C₅H₁₀ClNO₂

-

Molecular Weight: 151.59 g/mol

The hydrochloride salt is formed by the reaction of the primary amine with hydrochloric acid, which typically enhances the compound's solubility in aqueous media and improves its handling characteristics as a crystalline solid.

Table 1: Summary of Physicochemical Properties of 1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride

| Property | Value | Significance in Drug Development |

| Molecular Weight | 151.59 g/mol | Influences diffusion, membrane transport, and formulation calculations. |

| Appearance | White to off-white crystalline powder | Important for visual inspection, quality control, and formulation. |

| Melting Point (°C) | Data not available; requires experimental determination | A key indicator of purity and polymorphic form. |

| Solubility | Expected to be soluble in water | Crucial for formulation, dissolution, and bioavailability. |

| pKa | Estimated pKa₁ ~2-3 (carboxylic acid), pKa₂ ~9-10 (amino group) | Governs the ionization state at physiological pH, affecting solubility, absorption, and receptor binding. |

II. Experimental Characterization Protocols

The following sections detail the standard experimental protocols for determining the key physicochemical properties of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. The causality behind these methodological choices is explained to provide a deeper understanding for the researcher.

A. Melting Point Determination via the Capillary Method

The melting point is a critical thermal property that provides a primary indication of a compound's purity.[2]

Methodology Rationale: The capillary method is a widely accepted, simple, and cost-effective technique for determining the melting point of a crystalline solid.[2] The sharpness of the melting range is a direct indicator of purity; impurities typically cause a depression and broadening of the melting range.[3]

Step-by-Step Protocol:

-

Sample Preparation: A small amount of finely powdered, dry 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is packed into a capillary tube to a height of 2-3 mm.[4] Proper packing is essential to ensure uniform heat transfer.[4]

-

Instrumentation: The capillary tube is placed in a melting point apparatus, such as a DigiMelt or similar device.[3]

-

Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate is used to approximate the melting point, followed by a slower rate (1-2 °C/minute) for a precise determination.[3]

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[4]

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

B. Solubility Profile via the Shake-Flask Method

Aqueous solubility is a critical determinant of a drug's oral bioavailability. The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[5]

Methodology Rationale: This method ensures that the solution reaches equilibrium with the solid drug, providing a thermodynamically accurate measure of solubility.[5][6] The use of various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) is crucial to mimic the physiological pH range of the gastrointestinal tract and to understand the pH-dependent solubility of the ionizable compound.[6]

Step-by-Step Protocol:

-

Preparation: An excess amount of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is added to a series of vials containing different solvents (e.g., purified water, pH-adjusted buffers, ethanol, methanol).[7]

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[6][7]

-

Phase Separation: The resulting suspensions are filtered through a 0.45 µm filter or centrifuged to separate the undissolved solid.[6]

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.

Diagram of Solubility Determination Workflow:

Caption: Shake-Flask Solubility Measurement Workflow.

C. Determination of pKa by Potentiometric Titration

The pKa values of the carboxylic acid and the amino group are critical for predicting the compound's charge state at different physiological pHs.

Methodology Rationale: Potentiometric titration is a precise and reliable method for determining the pKa of ionizable groups.[8] It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the identification of the inflection points corresponding to the pKa values.[8][9]

Step-by-Step Protocol:

-

Solution Preparation: A solution of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride of known concentration (e.g., 1 mM) is prepared in purified water.[9] The ionic strength is kept constant using a background electrolyte like 0.15 M KCl.[9]

-

Titration: The solution is first acidified with a standard solution of HCl (e.g., 0.1 M) to a low pH (e.g., pH 2). It is then titrated with a standard solution of NaOH (e.g., 0.1 M).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode after each addition of the titrant.[8]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the half-equivalence points on the curve.[10]

D. Spectroscopic Characterization

Spectroscopic analysis provides irrefutable evidence of the compound's chemical structure and identity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the number and connectivity of protons. For 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride, one would expect to see signals for the aminomethyl protons (CH₂-N), and the cyclopropyl protons (CH₂-CH₂). The carboxylic acid proton may be a broad singlet or may exchange with the solvent.

-

¹³C NMR: Shows the different carbon environments in the molecule. Expected signals include those for the carbonyl carbon, the quaternary cyclopropyl carbon, the aminomethyl carbon, and the two equivalent cyclopropyl methylene carbons.

2. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to identify the functional groups present in the molecule.[11]

-

Expected Absorptions:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A C=O stretch from the carboxylic acid, around 1700-1730 cm⁻¹.

-

N-H stretching from the protonated amine (NH₃⁺) in the 3000 cm⁻¹ region.

-

N-H bending vibrations around 1500-1600 cm⁻¹.

-

3. Mass Spectrometry (MS) MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

-

Methodology Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amino acids, which minimizes fragmentation and typically shows a strong signal for the molecular ion.[12]

-

Expected Results: In positive ion mode ESI-MS, the expected molecular ion would be [M+H]⁺, corresponding to the mass of the free base (115.13 g/mol ) plus a proton.

III. Stability Profile and Degradation Pathways

Assessing the stability of a drug substance is a regulatory requirement and crucial for determining its shelf-life and storage conditions.[13]

Methodology Rationale: Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability studies to identify potential degradation products and pathways.[13][14] This information is vital for developing stability-indicating analytical methods.

Forced Degradation Study Design:

-

Hydrolytic Stability: The compound is exposed to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at elevated temperatures.[13]

-

Oxidative Stability: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂). Amines are particularly susceptible to oxidation.[13]

-

Photostability: The solid material and a solution of the compound are exposed to light according to ICH Q1B guidelines.

-

Thermal Stability: The solid compound is exposed to high temperatures to assess its thermal degradation.

Analytical Approach: The stressed samples are analyzed by a stability-indicating HPLC method, typically coupled with a mass spectrometer, to separate and identify any degradation products.

Inherent Stability Considerations:

-

Cyclopropane Ring: The cyclopropane ring is characterized by significant ring strain, which can make it susceptible to ring-opening reactions under certain harsh conditions.[15][16] However, it is generally more resistant to metabolic oxidation compared to aliphatic chains.

-

Amine Hydrochloride: Amine hydrochloride salts are generally stable solids but can be hygroscopic. Their stability in solution is pH-dependent.

IV. Potential Biological Significance and Mechanism of Action

While the specific biological target of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is not extensively documented, its structural similarity to other neuroactive amino acids and the conformational constraint imposed by the cyclopropane ring suggest potential interactions with receptors or enzymes in the central nervous system. Cyclopropane-containing amino acids are often designed as conformationally restricted analogues of natural amino acids to probe or modulate biological targets.[1]

Hypothesized Mechanism of Action (as a GABA Analogue): Given its structure as a gamma-amino acid analogue (if one considers the cyclopropane ring as a constrained propyl linker), a plausible hypothesis is that it could act as a modulator of GABAergic neurotransmission. It could potentially interact with GABA receptors (GABA-A or GABA-B) or GABA transporters (GATs).

Diagram of a Hypothesized Synaptic Interaction:

Caption: Hypothesized interaction with the GABAergic synapse.

V. Conclusion

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is a molecule of significant interest due to its unique structural features. A comprehensive characterization of its physicochemical properties, as outlined in this guide, is a prerequisite for any successful drug development program. The experimental protocols described herein provide a robust framework for obtaining the necessary data to support formulation development, stability assessment, and regulatory submissions. The inherent stability and conformational rigidity of the cyclopropane scaffold continue to make it a valuable component in the design of next-generation therapeutics.

References

-

The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (URL: [Link])

-

Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. (URL: [Link])

-

Synthesis of (1S,2R)- and (1S,2S)-1-amino[2-2H]cyclopropane-1-carboxylic acids: The total 1H NMR assignment of cyclo[ACC-.alpha.-methyl-Phe]. ACS Publications. (URL: [Link])

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. (URL: [Link])

-

A Practical Guide to Small Protein Discovery and Characterization Using Mass Spectrometry. (URL: [Link])

-

4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. (URL: [Link])

-

Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. PubMed. (URL: [Link])

-

Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. (URL: [Link])

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. (URL: [Link])

-

Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews. (URL: [Link])

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. (URL: [Link])

-

Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. National Institutes of Health. (URL: [Link])

-

Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. PubMed. (URL: [Link])

-

Hydration of amino acids: FTIR spectra and molecular dynamics studies. PubMed. (URL: [Link])

-

Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. (URL: [Link])

-

Melting Point Determination. (URL: [Link])

-

A beginner's guide to mass spectrometry–based proteomics. Portland Press. (URL: [Link])

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. (URL: [Link])

-

1 Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. (URL: [Link])

-

Magnetic Nanocarriers with ICPTES- and GPTMS-Functionalized Quaternary Chitosan for pH-Responsive Doxorubicin Release. MDPI. (URL: [Link])

-

The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (URL: [Link])

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. (URL: [Link])

-

Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. YouTube. (URL: [Link])

-

Stability of Cycloalkanes - Angle Strain. YouTube. (URL: [Link])

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (URL: [Link])

- Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. (URL: [Link])

-

Experiment 1 - Melting Points. (URL: [Link])

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. (URL: [Link])

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. (URL: [Link])

-

(PDF) Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. ResearchGate. (URL: [Link])

-

Cyclopropane. Wikipedia. (URL: [Link])

-

1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects. PubMed. (URL: [Link])

-

1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. PubMed. (URL: [Link])

-

PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (URL: [Link])

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. (URL: [Link])

-

The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. The Repository at St. Cloud State. (URL: [Link])

-

Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. ACS Publications. (URL: [Link])

-

Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. (URL: [Link])

-

Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. (URL: [Link])

-

Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. ResearchGate. (URL: [Link])

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. (URL: [Link])

-

ChemInform Abstract: Synthesis of Cyclopropyl Amino Acid Derivatives. Sci-Hub. (URL: [Link])

-

DETERMINATION OF pKa OF GLYCINE. eGyanKosh. (URL: [Link])

-

1-Amino-cyclobutane carboxylic acid hydrochloride. Chem-Impex. (URL: [Link])

Sources

- 1. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thinksrs.com [thinksrs.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. scielo.br [scielo.br]

- 7. bioassaysys.com [bioassaysys.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 11. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 12. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ajpsonline.com [ajpsonline.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride: A Conformationally Restricted Neuromodulator

This technical guide provides a comprehensive overview of 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride, a conformationally restricted analog of γ-aminobutyric acid (GABA). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and therapeutic potential of this unique molecule in the realm of neuroscience and medicinal chemistry.

Introduction: The Significance of Conformational Restriction in GABA Analog Design

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a pivotal role in maintaining the balance between neuronal excitation and inhibition. Dysregulation of the GABAergic system is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. Consequently, modulating GABAergic neurotransmission has been a cornerstone of therapeutic development for these conditions.

1-(Aminomethyl)cyclopropanecarboxylic acid and its hydrochloride salt represent a sophisticated approach in the design of GABA analogs. The incorporation of a cyclopropane ring introduces significant conformational rigidity to the flexible GABA backbone. This structural constraint is a key design element, as it can lead to enhanced selectivity and potency for specific GABAergic targets, such as GABA transporters. By locking the molecule into a specific three-dimensional shape, it is possible to achieve more precise interactions with the binding sites of target proteins, thereby minimizing off-target effects. This guide will delve into the specific properties and applications of 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride as a valuable tool in neuroscience research and a promising scaffold for drug discovery.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is essential for its application in research and development. The key identifiers and properties of 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1421601-23-1 | [1][2] |

| Molecular Formula | C₅H₁₀ClNO₂ | [1] |

| Molecular Weight | 151.59 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water | |

| Storage Conditions | Room temperature, under inert atmosphere | [1] |

Synthesis and Chemical Profile

A common strategy involves the cyclopropanation of a suitable precursor followed by functional group manipulations to introduce the aminomethyl and carboxylic acid moieties. One plausible, albeit general, pathway is outlined below.

Representative Synthetic Workflow

Caption: A generalized synthetic workflow for 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride.

Experimental Protocol: A Generalized Approach

The following is a generalized, multi-step protocol for the synthesis of cyclopropane-containing amino acids, which can be adapted for the synthesis of 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride. This protocol is based on principles found in the synthesis of related compounds[3][4][5].

Step 1: Cyclopropanation

-

To a solution of an appropriate alkene precursor in a suitable solvent (e.g., dichloromethane), add a cyclopropanating agent (e.g., diazomethane in the presence of a palladium catalyst, or Simmons-Smith reagent).

-

Stir the reaction mixture at the appropriate temperature (ranging from 0°C to room temperature) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction mixture by quenching any unreacted reagents, followed by extraction with an organic solvent.

-

Purify the cyclopropanated intermediate by column chromatography.

Step 2: Functional Group Interconversion

-

The cyclopropanated intermediate, containing suitable functional groups, is then converted to the desired aminomethyl and carboxylic acid precursors. This may involve steps such as reduction of a nitrile or ester, and oxidation of an alcohol.

-

Protecting groups are often employed to prevent unwanted side reactions. Common protecting groups for amines include Boc (tert-butyloxycarbonyl), and for carboxylic acids, methyl or ethyl esters.

Step 3: Deprotection

-

The protecting groups are removed under appropriate conditions. For example, Boc groups are typically removed with a strong acid like trifluoroacetic acid (TFA), and ester groups are hydrolyzed using a base such as lithium hydroxide or sodium hydroxide.

-

The deprotected amino acid is then isolated, often through precipitation or extraction.

Step 4: Hydrochloride Salt Formation

-

The free amino acid is dissolved in a suitable solvent (e.g., diethyl ether or methanol).

-

A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or methanolic HCl) is added dropwise with stirring.

-

The resulting hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Mechanism of Action and Pharmacological Profile

The primary pharmacological interest in 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride stems from its role as a conformationally restricted GABA analog. This structural feature allows it to selectively interact with specific components of the GABAergic system.

Inhibition of GABA Transporters (GATs)

The reuptake of GABA from the synaptic cleft is mediated by a family of GABA transporters (GATs), which include GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT1)[6][7][8]. By inhibiting these transporters, the extracellular concentration of GABA is increased, leading to enhanced GABAergic signaling. This is a clinically validated mechanism for the treatment of epilepsy, as exemplified by the GAT-1 inhibitor tiagabine[8][9].

1-(Aminomethyl)cyclopropanecarboxylic acid and its analogs have been investigated as inhibitors of these transporters, with a particular focus on BGT1[10]. The inhibition of BGT1 is a promising therapeutic strategy for epilepsy and other neurological disorders[10][11][12]. Preclinical studies have demonstrated that BGT1 inhibitors can effectively reduce seizure activity in animal models[10].

Caption: Mechanism of action of 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride as a BGT1 inhibitor.

Interaction with the α2δ Subunit of Voltage-Gated Calcium Channels

Emerging evidence suggests that some GABA analogs may also exert their effects through interaction with the α2δ subunit of voltage-gated calcium channels[2]. These subunits are important for the trafficking and function of calcium channels, which are critical for neurotransmitter release[13][14]. Gabapentin and pregabalin, well-known GABA analogs, are thought to mediate their analgesic and anticonvulsant effects by binding to the α2δ subunit[15][16]. The potential for 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride to interact with this target warrants further investigation, as it could represent an additional or alternative mechanism of action.

Applications in Drug Development and Research

The unique structural and pharmacological properties of 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride make it a valuable molecule for several applications in the field of drug development and neuroscience research.

-

Scaffold for Novel Therapeutics: Its rigid cyclopropane backbone serves as an excellent starting point for the design of novel, potent, and selective inhibitors of GABA transporters. Medicinal chemists can modify the core structure to optimize pharmacokinetic and pharmacodynamic properties, potentially leading to new treatments for epilepsy, anxiety disorders, and neuropathic pain[10].

-

Tool Compound for Pharmacological Research: As a selective or semi-selective ligand for GABA transporters, this compound can be used as a research tool to investigate the physiological and pathophysiological roles of these transporters in the central nervous system.

-

Building Block in Organic Synthesis: Beyond its direct biological activity, 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride is a useful building block for the synthesis of more complex molecules containing the cyclopropane moiety, a structural feature present in a number of biologically active compounds.

Conclusion

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is a compelling molecule at the interface of medicinal chemistry and neuroscience. Its design as a conformationally restricted GABA analog has paved the way for the exploration of selective inhibitors of GABA transporters, particularly BGT1. The insights gained from studying this and related compounds are contributing to a deeper understanding of the GABAergic system and are providing a rational basis for the development of next-generation therapeutics for a range of neurological and psychiatric disorders. Further research into its precise molecular interactions and in vivo efficacy will be crucial in fully elucidating its therapeutic potential.

References

-

Patsnap Synapse. (2024, June 25). What are BGT1 inhibitors and how do they work? Retrieved from [Link]

-

A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (n.d.). ACS Publications. Retrieved from [Link]

-

Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

An Expedient and Practical Method for the Synthesis of A Diverse Series of Cyclopropane α-Amino Acids and Amines. (2025, August 6). ResearchGate. Retrieved from [Link]

-

A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. (2021, September 13). Frontiers in Pharmacology. Retrieved from [Link]

-

Pharmacological Characterization of a Betaine/GABA Transporter 1 (BGT1) Inhibitor Displaying an Unusual Biphasic Inhibition Profile and Anti-seizure Effects. (2020, April 4). National Center for Biotechnology Information. Retrieved from [Link]

-

Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compound. (2024, October 19). ACS Publications. Retrieved from [Link]

-

Inhibition of the betaine-GABA transporter (mGAT2/BGT-1) modulates spontaneous electrographic bursting in the medial entorhinal cortex (mEC). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. (n.d.). Google Patents.

-

The GABA transporter and its inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Structure–activity relationships of α-amino acid ligands for the α2δ subunit of voltage-gated calcium channels. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. (2018, November 21). UCL Discovery. Retrieved from [Link]

-

Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin. (n.d.). Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. (n.d.). F1000Research. Retrieved from [Link]

-

The α2δ subunits of voltage-gated calcium channels. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

GABA reuptake inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

- Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. (n.d.). Google Patents.

-

GABAA receptor positive allosteric modulator. (n.d.). Wikipedia. Retrieved from [Link]

-

Structural basis of GABA reuptake inhibition. (2022, June 8). National Center for Biotechnology Information. Retrieved from [Link]

-

GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride [myskinrecipes.com]

- 2. mybiosource.com [mybiosource.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. 1-Aminocyclopropane-1-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]

- 6. Frontiers | Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1 [frontiersin.org]

- 7. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 9. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are BGT1 inhibitors and how do they work? [synapse.patsnap.com]

- 11. Pharmacological Characterization of a Betaine/GABA Transporter 1 (BGT1) Inhibitor Displaying an Unusual Biphasic Inhibition Profile and Anti-seizure Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of the betaine-GABA transporter (mGAT2/BGT-1) modulates spontaneous electrographic bursting in the medial entorhinal cortex (mEC) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. The α2δ subunits of voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride

Introduction

1-(Aminomethyl)cyclopropanecarboxylic acid is a non-proteinogenic β-amino acid. Its rigid cyclopropane backbone imparts a unique conformational constraint, making it a valuable building block in medicinal chemistry for the development of peptidomimetics and other therapeutics. The hydrochloride salt form enhances the compound's stability and solubility, rendering it suitable for pharmaceutical formulation.

Accurate structural elucidation and purity assessment are paramount in drug development. This technical guide provides an in-depth analysis of the expected spectroscopic data for 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, publicly available dataset for this specific compound is not readily found, this guide will leverage data from its constituent parts, related analogs, and fundamental spectroscopic principles to provide a robust framework for its characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

A. Principles and Experimental Considerations

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton. The hydrochloride salt form influences the chemical shifts of nearby protons and carbons, particularly those of the aminomethyl and carboxylic acid groups. The choice of solvent is critical; deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are common choices for water-soluble compounds like this hydrochloride salt.

B. Experimental Protocol: NMR Data Acquisition

Caption: Workflow for ATR-FTIR data acquisition.

C. Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance | Notes |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Very broad | This broad absorption is characteristic of the hydrogen-bonded O-H in the carboxylic acid group and often overlaps with C-H stretching. [1] |

| N-H stretch (Ammonium) | 2800 - 3200 | Broad, multiple bands | These stretches from the -NH₃⁺ group will appear as a broad absorption, often superimposed on the O-H stretch. |

| C-H stretch (Cyclopropane and CH₂) | 2900 - 3100 | Medium to sharp | C-H stretches in the cyclopropyl ring may appear at slightly higher wavenumbers (>3000 cm⁻¹) compared to the methylene C-H stretches. |

| C=O stretch (Carboxylic acid) | 1700 - 1730 | Strong, sharp | This is a very characteristic and intense absorption for the carbonyl group in a carboxylic acid. [1] |

| N-H bend (Ammonium) | 1500 - 1600 | Medium to strong | The bending vibration of the -NH₃⁺ group. |

| C-O stretch (Carboxylic acid) | 1200 - 1300 | Medium | Associated with the C-O single bond of the carboxylic acid. |

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

A. Principles and Experimental Considerations

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and charged molecules like amino acids. We would expect to observe the protonated molecule [M+H]⁺ in the positive ion mode, where M is the free base. The molecular weight of the free base, 1-(aminomethyl)cyclopropanecarboxylic acid (C₅H₉NO₂), is 115.13 g/mol . [2]The hydrochloride salt will dissociate in the ESI source.

B. Experimental Protocol: MS Data Acquisition

Caption: Workflow for ESI-MS data acquisition.

C. Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 116.07 | This corresponds to the protonated free base [C₅H₁₀NO₂]⁺. This would be the base peak in the full scan mass spectrum. |

| [M+Na]⁺ | 138.05 | An adduct with sodium, commonly observed in ESI-MS. |

| [M+H - H₂O]⁺ | 98.06 | Loss of water from the carboxylic acid group. |

| [M+H - COOH₂]⁺ | 70.07 | Loss of the carboxylic acid group as formic acid. |

Conclusion

The spectroscopic characterization of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride relies on the combined application of NMR, IR, and MS. While publicly accessible, verified spectra for this specific molecule are limited, a thorough understanding of spectroscopic principles and data from analogous structures allows for a confident prediction and interpretation of its spectral data. This guide provides the fundamental framework and expected values to assist researchers, scientists, and drug development professionals in the structural elucidation and quality control of this important pharmaceutical building block.

References

-

PubChem. Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

-

SpectraBase. 1-Aminocyclopropanecarboxylic acid hydrochloride. [Link]

-

Moreau, C., et al. (1989). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 32(8), 1845-1853. [Link]

-

Angene Chemical. 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride|1421601-23-1. [Link]

-

NIST. 1-Aminocyclopropanecarboxylic acid, TMS derivative. NIST Chemistry WebBook. [Link]

-

PubChem. 1-Aminocyclopropane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (1R,2R)-2-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(Aminomethyl)cyclopropanecarboxylic acid. National Center for Biotechnology Information. [Link]

-

NIST. Cyclopentanecarboxylic acid, 1-amino-. NIST Chemistry WebBook. [Link]

-

MySkinRecipes. 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. [Link]

-

SpectraBase. Ethyl 1-aminocyclopropanecarboxylate hydrochloride. [Link]

- Google Patents. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

-

NIST. Cyclopropanecarboxylic acid. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

NIST. Cyclopropanecarboxylic acid chloride. NIST Chemistry WebBook. [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] Its rigid cyclopropane scaffold offers unique stereochemical properties that are valuable in medicinal chemistry for creating molecules with specific biological activities.[2] While detailed mechanistic studies on this specific hydrochloride salt are not extensively published, its structural similarity to known neuroactive compounds strongly suggests its primary interactions lie within the GABAergic system. This guide synthesizes information from related cyclopropane-based GABA analogs and provides a comprehensive, field-proven framework for elucidating the precise mechanism of action of this and other novel neuroactive compounds. We will detail a logical progression of experiments, from initial target binding and functional validation to in-vivo efficacy, providing both the strategic rationale and actionable protocols required for a thorough investigation.

Introduction: Structural Rationale and Primary Hypothesis

The structure of 1-(Aminomethyl)cyclopropanecarboxylic acid features a cyclopropane ring that locks the molecule into a specific three-dimensional shape. This conformational rigidity is a key feature in the design of selective ligands, as it can favor binding to a specific receptor subtype or protein conformation.[1] The molecule is a structural analog of GABA, suggesting it may function as a modulator of the GABAergic system. Such compounds are crucial for treating conditions like epilepsy, neuropathic pain, and anxiety.[3]

One supplier of the compound notes that it inhibits L-amino acid transporter proteins and the α2δ subunit of voltage-gated calcium channels.[4][5] Research on other cyclopropane-based GABA analogs has shown inhibitory effects on GABA transporters (GATs), particularly the betaine-GABA transporter 1 (BGT1).[6][7][8]

Therefore, our primary hypothesis is that 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride modulates inhibitory neurotransmission by interacting with one or more of the following targets:

-

GABA Receptors (GABA-A, GABA-B): Acting as an agonist, antagonist, or allosteric modulator.

-

GABA Transporters (GATs): Inhibiting the reuptake of GABA from the synaptic cleft, thereby increasing its availability.

-

GABA Transaminase (GABA-T): Inhibiting the primary enzyme responsible for GABA catabolism.

This guide will outline the experimental workflow necessary to test these hypotheses and build a comprehensive mechanistic profile.

Phase I: Target Identification and Binding Characterization

The foundational step in mechanism-of-action (MOA) studies is to confirm a physical interaction between the compound and its hypothesized molecular targets. Radioligand binding assays are a robust and high-throughput method for determining the affinity of a compound for a specific receptor or transporter.[9]

Experimental Protocol 1: Competitive Radioligand Binding Assays

Objective: To quantify the binding affinity of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride for GABA-A receptors, GABA-B receptors, and GABA transporters.

Methodology:

-

Membrane Preparation: Prepare synaptic membrane fractions from rat brain tissue, which is rich in GABAergic system components.[10] Thoroughly wash the membranes to remove endogenous GABA, which would otherwise compete with the radioligand.[11]

-

Assay Setup: In a multi-well plate format, incubate the prepared membranes with a known concentration of a specific radioligand and varying concentrations of the unlabeled test compound (1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride).

-

Incubation and Termination: Incubate the plates to allow the binding to reach equilibrium. Rapidly terminate the reaction by vacuum filtration, trapping the membranes (with bound radioligand) on filter mats.

-

Quantification: Measure the radioactivity of the trapped membranes using liquid scintillation spectrometry.[10]

-

Data Analysis: The amount of bound radioligand will decrease as the concentration of the test compound increases. This data is used to calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding), which can then be converted to the inhibition constant (Ki) to reflect the compound's binding affinity.

Anticipated Data & Interpretation: The results will quantify the compound's affinity for each target. A low Ki value for a particular target suggests it is a primary binding site.

| Hypothetical Target | Radioligand | Hypothetical Kᵢ (nM) | Interpretation |

| GABA-A Receptor | [³H]muscimol | > 10,000 | Low affinity; unlikely to be a direct binding site. |

| GABA-B Receptor | [³H]baclofen | > 10,000 | Low affinity; unlikely to be a direct binding site. |

| GABA Transporter (GAT-1) | [³H]tiagabine | 50 | High affinity; suggests the compound is a GAT-1 inhibitor. |

Experimental Protocol 2: GABA Transaminase (GABA-T) Inhibition Assay

Objective: To determine if the compound inhibits the activity of GABA-T, the enzyme that degrades GABA.[13]

Methodology:

-

Enzyme Source: Use purified GABA-T from a commercially available source or prepare a lysate from cultured cells (e.g., U87MG glioblastoma cells) known to express the enzyme.[14]

-

Coupled Enzyme Reaction: The activity of GABA-T is measured indirectly. GABA-T converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate.[15] A second enzyme, succinic semialdehyde dehydrogenase (SSADH), is added to the reaction, which oxidizes succinic semialdehyde and simultaneously reduces NADP⁺ to NADPH.[16]

-

Spectrophotometric Reading: The rate of NADPH production is directly proportional to GABA-T activity and can be monitored by measuring the increase in absorbance at 340 nm.[13]

-

Inhibition Measurement: Perform the assay in the presence of varying concentrations of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. A reduction in the rate of NADPH formation indicates inhibition of GABA-T.

-

Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of GABA-T activity.

Visualization of Primary Hypothesized Targets The following diagram illustrates the potential points of interaction for a GABA analog within a synapse.

Caption: Hypothesized molecular targets for 1-(Aminomethyl)cyclopropanecarboxylic acid.

Phase II: Functional Characterization of Target Interaction

Once binding is confirmed, it is critical to determine the functional consequence of this interaction. Electrophysiology provides a direct measure of how a compound affects neuronal activity.

Experimental Protocol 3: Patch-Clamp Electrophysiology

Objective: To measure the effect of the compound on GABA receptor-mediated ion currents.[17] This will determine if the compound is an agonist (activates the receptor), antagonist (blocks the receptor), or a positive/negative allosteric modulator (enhances/dampens the receptor's response to GABA).[18]

Methodology:

-

Cell Preparation: Use cultured primary neurons or a cell line (e.g., HEK293) stably expressing specific GABA-A receptor subtypes.[19]

-

Whole-Cell Recording: Establish a whole-cell patch-clamp configuration on a single cell. This allows for the control of the cell's membrane potential and the measurement of ion currents flowing across the cell membrane.[20]

-

Compound Application:

-

Agonist Test: Apply varying concentrations of the compound alone to the cell and measure any induced current.

-

Antagonist Test: Co-apply a known concentration of GABA with varying concentrations of the compound to see if it blocks the GABA-induced current.

-

Modulator Test: Apply a low, non-saturating concentration of GABA (e.g., the EC₂₀) in the presence of varying concentrations of the compound. An increase or decrease in the current indicates positive or negative allosteric modulation, respectively.[19]

-

-

Data Analysis: Generate dose-response curves to calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists/modulators) values. This provides a quantitative measure of the compound's functional potency.

Visualization of Electrophysiology Workflow

Caption: Workflow for functional characterization using patch-clamp electrophysiology.

Phase III: In Vivo Efficacy and Pharmacodynamics

Demonstrating that the compound engages its target in a living organism and produces a therapeutically relevant effect is the final and most critical phase of preclinical MOA validation.[21]

Experimental Protocol 4: Preclinical Models of Seizure

Objective: To evaluate the anticonvulsant efficacy of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride in established animal models of epilepsy.[22][23]

Methodology:

-

Maximal Electroshock (MES) Seizure Model:

-

Principle: This model is used to identify compounds effective against generalized tonic-clonic seizures.[24]

-

Procedure: Administer the test compound to rodents (mice or rats) via an appropriate route (e.g., intraperitoneal injection). After a set pre-treatment time, induce a seizure via a brief electrical stimulus applied through corneal or ear-clip electrodes.

-

Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.[25]

-

-

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model:

-

Principle: This model identifies compounds that are effective against myoclonic and absence seizures.[24]

-

Procedure: After pre-treatment with the test compound, administer a convulsive dose of pentylenetetrazol (a GABA-A receptor antagonist) subcutaneously.

-

Endpoint: Observe the animals for a set period and record the presence or absence of clonic seizures lasting more than 5 seconds.[25]

-

-

Data Analysis: For both models, calculate the ED₅₀, which is the dose of the compound that protects 50% of the animals from the seizure endpoint.

Anticipated Data & Interpretation: Efficacy in these models provides strong evidence for the compound's potential as an antiepileptic drug and helps to characterize its clinical profile.

| Model | Seizure Type Modeled | Hypothetical ED₅₀ (mg/kg) | Interpretation |

| Maximal Electroshock (MES) | Generalized Tonic-Clonic | 15 | Effective against generalized seizures. |

| Subcutaneous PTZ (scPTZ) | Myoclonic / Absence | 5 | Highly effective against seizures caused by reduced GABAergic inhibition. |

Conclusion: Synthesizing a Comprehensive Mechanistic Profile

The structural design of 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride as a conformationally-restricted GABA analog points toward a mechanism centered on the modulation of the GABAergic system. The experimental workflow detailed in this guide provides a systematic and robust pathway to dissect this mechanism. By combining in-vitro binding and functional assays with in-vivo behavioral models, researchers can build a comprehensive profile of the compound's activity.

A successful investigation would progress from demonstrating high-affinity binding to a specific target like GAT-1, to showing a functional consequence such as the potentiation of GABAergic currents, and culminating in dose-dependent efficacy in preclinical models of epilepsy. This multi-faceted approach is essential for validating the compound's mechanism of action and provides the critical data needed to advance its development as a potential therapeutic agent for neurological disorders. Further studies could also employ high-throughput behavioral screening in organisms like zebrafish to uncover novel neuroactive properties.[26][27][28]

References

- Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press.

- Bowery, N. G., & Smart, T. G. (2006). GABA and Glutamate as Main Players in the Excitatory/Inhibitory Balance. Current Opinion in Pharmacology, 6(1), 3-5.

- Stables, J. P., & Kupferberg, H. J. (2000). The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. In: Antiepileptic Drugs, 5th ed. Philadelphia: Lippincott Williams & Wilkins, 191-199.

-

Nakada, T., et al. (2013). Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: identification of an efficient lead for potent inhibitors of GABA transports. Bioorganic & Medicinal Chemistry Letters, 23(17), 4858-4861. [Link]

-

Simon, G. M., & Löscher, W. (2019). Preclinical development of antiepileptic drugs: past, present, and future directions. Epilepsy Research, 153, 65-79. [Link]

-

Sophion Bioscience. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75. [Link]

-

Cellular Dynamics International. (2016). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Journal of Pharmacological and Toxicological Methods, 81, 231-237. [Link]

-

Phalak, C., & Sadar, S. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. International Journal of Pharmaceutical Sciences and Research, 13(2), 612-620. [Link]

-

Kokel, D., et al. (2010). Rapid behavior-based identification of neuroactive small molecules in the zebrafish. Nature Chemical Biology, 6(3), 231-237. [Link]

-

Croft, C. J. (2012). Patch-clamp investigation of the modulation of GABAa receptor currents with isomers of the potential anesthetic 2,6-dimethylcyclohexanol. Smith College Honors Project. [Link]

- Löscher, W. (2017). Animal Models of Seizures and Epilepsy: Past, Present, and Future. In: Noebels, J.L., Avoli, M., Rogawski, M.A., Olsen, R.W., Delgado-Escueta, A.V., editors. Jasper's Basic Mechanisms of the Epilepsies [Internet]. 4th edition. Bethesda (MD)

-

University of North Carolina Chapel Hill. (2011). GABA-A Receptor Binding Assay Protocol. Psychoactive Drug Screening Program (PDSP). [Link]

-

Suemasa, T., et al. (2018). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. Bioorganic & Medicinal Chemistry Letters, 28(20), 3354-3358. [Link]

- White, H. S., et al. (2002). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian Journal of Neurological Sciences, 23(S2), S3-S9.

-

Rihel, J., & Schier, A. F. (2012). Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. Frontiers in Pharmacology, 5, 153. [Link]

-

ResearchGate. (2018). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. Retrieved from [Link]

-

Bormann, J., & Kettenmann, H. (1988). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. Proceedings of the National Academy of Sciences, 85(23), 9336-9340. [Link]

-

Neelands, T., et al. (2007). Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells. Journal of Biomolecular Screening, 12(1), 72-84. [Link]

-

Levandovskiy, I. A., et al. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 223-241. [Link]

-

Amin, J., & Weiss, D. S. (1993). Insight into the mechanism of action of neuroactive steroids. Molecular Pharmacology, 66(1), 56-65. [Link]

- Hvozdetskyi, A., et al. (2022). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Biomolecules, 12(1), 108.

-

Duke, R. K., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 134(5), 963-972. [Link]

-

Lee, H. J., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Scientific Reports, 11(1), 18128. [Link]

-

MySkinRecipes. 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. Retrieved from [Link]

- Brunton, L., Chabner, B., & Knollmann, B. (2011). Goodman & Gilman's The Pharmacological Basis of Therapeutics, 12th Edition. McGraw-Hill.

-

Kim, K. H., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 17006. [Link]

-

Liu, P., et al. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society, 137(4), 1546-1553. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 73350704, (1R,2R)-2-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. Retrieved from [Link].

-